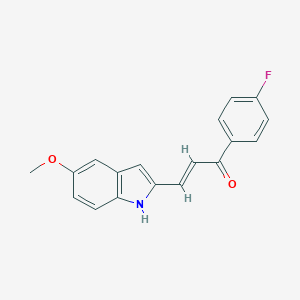
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate is a complex organic compound with the molecular formula C25H19NO5. It is known for its unique structure, which includes a quinoline ring and a methoxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate typically involves the esterification of 2-hydroxy-4-quinolinecarboxylic acid with 2-(4-methoxyphenyl)-2-oxoethyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol .
科学的研究の応用
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a histone deacetylase (HDAC) inhibitor, which could be useful in cancer therapy.
Pharmacology: The compound is investigated for its potential anti-inflammatory and antimicrobial properties.
Biochemistry: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate involves its interaction with specific molecular targets. As an HDAC inhibitor, it binds to the active site of histone deacetylases, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . The compound’s unique structure allows it to form strong hydrophobic interactions with residues in the HDAC active site .
類似化合物との比較
Similar Compounds
2-Phenylquinoline-4-carboxylic acid derivatives: These compounds share a similar quinoline core and are also studied as HDAC inhibitors.
4-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate: This compound has a similar ester linkage and is used in similar research applications.
2,4-Dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate: Another quinoline derivative with potential pharmacological applications.
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxyphenyl group and quinoline ring system provide a distinct scaffold for drug design and development .
特性
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-24-13-8-6-12(7-9-13)17(21)11-25-19(23)15-10-18(22)20-16-5-3-2-4-14(15)16/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYZJSGUXKPDSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-METHYLBENZENESULFONYL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B498908.png)
![5-phenyl-2-(4-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498910.png)
![5-phenyl-2-(3-toluidinomethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498911.png)
![2-[(4-bromoanilino)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498913.png)
![2-(1-pyrrolidinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498914.png)
![5,6-dimethyl-2-[(phenylsulfonyl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498916.png)
![2-[(3-chloroanilino)methyl]-1H-quinazolin-4-one](/img/structure/B498918.png)
![2-[(phenylsulfonyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498919.png)
![3-{4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl}-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B498920.png)

![2-(2-Methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B498923.png)
![2-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B498924.png)


